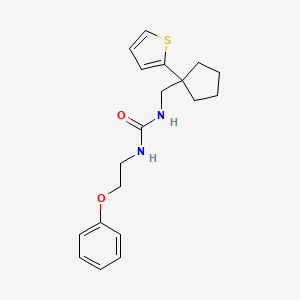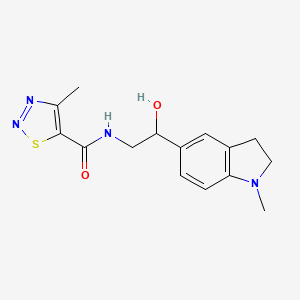
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are bioactive aromatic compounds that have found applications in various fields . They are present in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Molecular Structure Analysis
Indole is also known as benzopyrrole and contains a benzenoid nucleus. It has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary greatly depending on their structure. Indole itself is a crystalline colorless compound with a specific odor .Applications De Recherche Scientifique
Scientific Research Applications of Related Compounds
Antimicrobial Agents
Several studies focus on the synthesis of compounds with antimicrobial properties, where structures similar to the queried compound are investigated for their effectiveness against various bacterial and fungal strains. For example, compounds synthesized with thiadiazole and quinazoline frameworks have been evaluated for in vitro antibacterial and antifungal activities, showing potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anti-inflammatory and Analgesic Agents
Research into novel compounds for anti-inflammatory and analgesic applications often involves the synthesis of heterocyclic structures, including thiadiazoles and quinazolines. Some compounds have been identified to exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting their utility in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Reactions with Bases
Studies also explore the chemical reactivity of thiadiazole derivatives with various bases, leading to different reaction pathways and products. This research is fundamental in understanding the chemical properties of such compounds and their potential modifications for specific applications (Remizov, Pevzner, & Petrov, 2019).
Mécanisme D'action
The mechanism of action of indole derivatives can vary widely depending on their structure and the biological system they interact with. They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-9-14(22-18-17-9)15(21)16-8-13(20)11-3-4-12-10(7-11)5-6-19(12)2/h3-4,7,13,20H,5-6,8H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJMBGMNBTXTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}aniline](/img/structure/B2842422.png)


![N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]-2-chloropropanamide](/img/structure/B2842425.png)
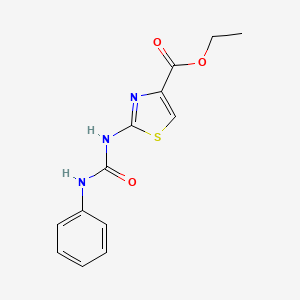
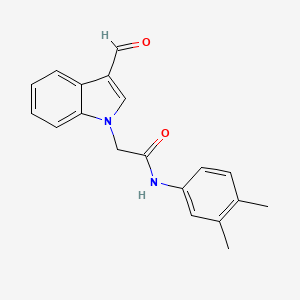
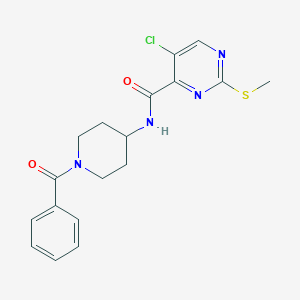
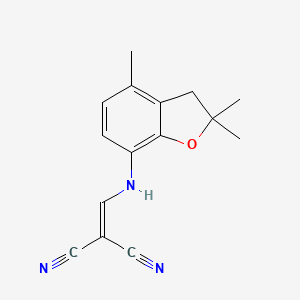
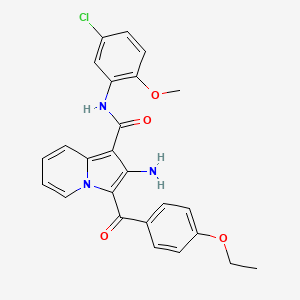
![2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2842436.png)
![1-(3,4-Dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone](/img/structure/B2842437.png)
![1-((2-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2842440.png)
